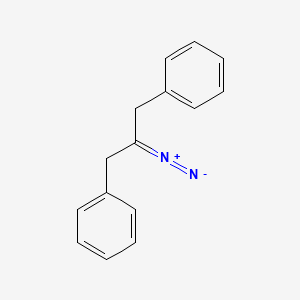
Benzene, 1,1'-(2-diazo-1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a diazo group and a propanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- typically involves the reaction of 1,3-diphenylpropane-2-one with hydrazine hydrate in the presence of potassium hydroxide (KOH) as a base. The reaction is carried out in water as a solvent and requires heating for about 2 hours . The yield of this reaction is approximately 80%.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces benzene derivatives with oxygen-containing functional groups.
Reduction: Forms benzene derivatives with amine groups.
Substitution: Results in halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis- involves its interaction with molecular targets through its diazo group. The diazo group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. This interaction can lead to the modification of molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylpropane: Similar structure but lacks the diazo group.
1,3-Diphenylpropane-2-one: Precursor in the synthesis of Benzene, 1,1’-(2-diazo-1,3-propanediyl)bis-.
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with different functional groups.
Properties
CAS No. |
166264-26-2 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-diazo-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
LITPELIOTFCRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=[N+]=[N-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















